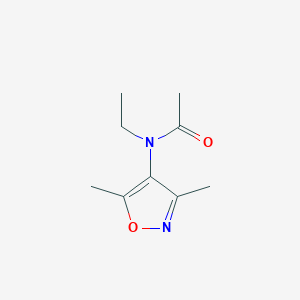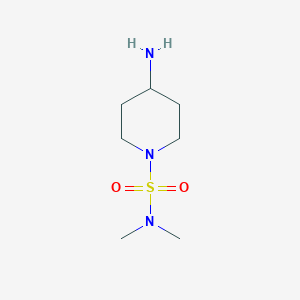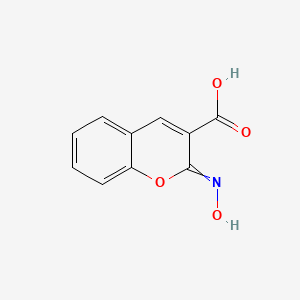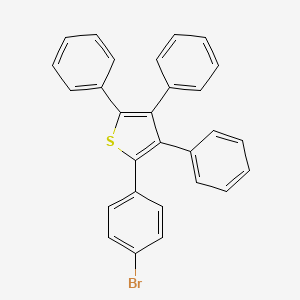
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is a fluorinated organic compound with the molecular formula C9H13F3O. This compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a nonyne backbone. The (S)- configuration indicates that the compound is optically active and exists as a single enantiomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propyn-1-ol and a suitable alkyne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper complexes.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for better control and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Nonyn-4-one, 1,1,1-trifluoro-.
Reduction: Formation of 2-Nonen-4-ol, 1,1,1-trifluoro- or 2-Nonan-4-ol, 1,1,1-trifluoro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nonyn-4-ol, 1,1,1-trifluoro-, ®-: The enantiomer of the (S)- configuration, with similar chemical properties but different biological activity.
2-Nonyn-4-ol, 1,1,1-trifluoro-, acetate, ®-: An ester derivative with different reactivity and applications.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A structurally related compound with distinct chemical and biological properties.
Uniqueness
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
185424-22-0 |
|---|---|
Fórmula molecular |
C9H13F3O |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
(4S)-1,1,1-trifluoronon-2-yn-4-ol |
InChI |
InChI=1S/C9H13F3O/c1-2-3-4-5-8(13)6-7-9(10,11)12/h8,13H,2-5H2,1H3/t8-/m0/s1 |
Clave InChI |
JECJZQSTARBJEH-QMMMGPOBSA-N |
SMILES isomérico |
CCCCC[C@@H](C#CC(F)(F)F)O |
SMILES canónico |
CCCCCC(C#CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)

![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)

![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)



![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)


